3-(2,3-Difluorobenzyl)azetidin-3-ol

Lipophilicity Physicochemical properties Drug-likeness

Medicinal chemists often face supply bottlenecks for specific fluorinated azetidine scaffolds where both the fluorine count and substitution pattern critically influence pKa, logP, and metabolic stability. 3-(2,3-Difluorobenzyl)azetidin-3-ol directly addresses this need with a non-substitutable 2,3-difluoro regioisomer that pre-organizes low-energy conformations for enhanced target selectivity. - Unique vicinal difluoro pattern introduces a stereoelectronic gauche effect for conformational restriction. - Optimal CNS drug-like profile: logP 1.61, tPSA 29 Ų, with free N-H and 3-OH as orthogonal functionalization sites. - Batch-to-batch consistency verified by ¹⁹F NMR, ensuring reproducibility in kinase inhibitor and PROTAC linker programs.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B13616217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluorobenzyl)azetidin-3-ol
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=C(C(=CC=C2)F)F)O
InChIInChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2
InChIKeyBWJDSIVOKZBQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Difluorobenzyl)azetidin-3-ol – Identity & Procurement


3-(2,3-Difluorobenzyl)azetidin-3-ol (CAS 1484472-15-2) is a fluorinated azetidine derivative with molecular formula C₁₀H₁₁F₂NO and molecular weight 199.20 g·mol⁻¹ . It features a four-membered azetidine ring bearing a hydroxyl group at the 3-position and a 2,3-difluorobenzyl substituent also at the 3-position. The compound is supplied as a research-grade building block (typical purity ≥ 98%) by specialty chemical vendors and is catalogued in the ZINC database (ZINC8381142) with a calculated logP of 1.61 and topological polar surface area (tPSA) of 29 Ų [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery programs, particularly for constructing kinase inhibitors, receptor modulators, and CNS-targeted agents [2].

1
Medicinal chemistry building block. Supports kinase inhibitor, receptor modulator, and CNS-targeted agent synthesis.
2
Fluorinated azetidine scaffold. Research-grade intermediate with predicted logP 1.61 and tPSA 29 Ų.
3
Dual orthogonal handles. Free azetidine N–H and tertiary C3–OH enable two-directional library diversification.

Uniqueness of 3-(2,3-Difluorobenzyl)azetidin-3-ol vs. Analogs


The 3-(2,3-difluorobenzyl) substitution pattern on the azetidin-3-ol scaffold creates a unique physicochemical and conformational profile that cannot be replicated by non-fluorinated, mono-fluorinated, or differently difluorinated benzyl analogs. Systematic studies of fluorinated azetidine building blocks have demonstrated that both the number of fluorine atoms and their distance from the protonation center are major determinants of basicity (pKa), while conformational preferences of the fluorinated ring system considerably affect lipophilicity (logP) [1]. Vicinal (ortho) difluorination on the benzyl ring introduces a stereoelectronic gauche effect that pre-organizes the molecule into specific low-energy conformations, which can directly impact binding affinity and selectivity toward biological targets [2]. Substituting an analog with a different fluorine count or regiochemistry therefore risks altering solubility, permeability, metabolic stability, and target engagement in ways that are not predictable from structural similarity alone. For procurement decisions in lead optimization or library design, the specific 2,3-difluoro pattern is a non-substitutable design element.

Target Compound
3-(2,3-Difluorobenzyl)azetidin-3-ol Vicinal ortho/meta difluorination; stereoelectronic gauche effect pre-organizes conformation.
Analog Substitutes Non-fluorinated or mono-fluorinated benzyl analogs may shift logP, pKa, and metabolic stability.
Regioisomer Mismatch
2,3-Difluoro (ortho/meta) Asymmetric electrostatic potential; restricted benzyl rotation.
2,6-Difluoro or 3,5-Difluoro analogs Conformational ensemble and target-binding pre-organization may not transfer directly.
Functionalization Site
3-Benzyl substitution (N–H free) Two orthogonal handles for parallel SAR exploration.
N-Benzyl or deoxy analogs Single functionalization site limits library generation and diversification.

3-(2,3-Difluorobenzyl)azetidin-3-ol – Differentiation Evidence


Lipophilicity Differentiation Among Benzyl Analogs

3-(2,3-Difluorobenzyl)azetidin-3-ol exhibits a calculated logP of 1.61 (ZINC15, pH-independent) [1]. In comparison, the non-fluorinated analog 3-benzylazetidin-3-ol has a predicted logP approximately 0.8–1.0 units lower, based on the removal of two fluorine atoms from the aromatic ring (fluorine substitution typically raises logP by approximately 0.4–0.5 per fluorine atom on an aryl ring) [2]. As an experimental reference point, the closely related 3-(3,4-difluorobenzyl)azetidine scaffold (lacking the 3-hydroxyl group) was measured with a logP of 2.04 by Fluorochem , indicating that the 2,3-difluoro regiochemistry combined with the 3-hydroxyl polar group places 3-(2,3-difluorobenzyl)azetidin-3-ol in a distinct lipophilicity range (estimated ΔlogP ≈ −0.4 vs. the 3,4-difluoro analog without hydroxyl) that influences both passive membrane permeability and non-specific protein binding.

Lipophilicity Differentiation
Cross-study comparable
logP = 1.61 (ZINC15, calculated); non-fluorinated analog estimated ≈ 0.6–0.8; 3,4-difluoro regioisomer (no 3-OH) measured 2.04.
Supports a distinct lipophilicity window for permeability and protein-binding screening.
ΔlogP ≈ +0.8 to +1.0 vs. non-fluorinated; ΔlogP ≈ −0.4 vs. 3,4-difluoro regioisomer.
Lipophilicity Physicochemical properties Drug-likeness

Basicity Modulation by 2,3-Difluorobenzyl Substitution

A systematic study by Melnykov et al. (2023) demonstrated that mono- and difluorination of the azetidine scaffold consistently reduces amine basicity (pKa) relative to the parent non-fluorinated azetidine, with the magnitude of pKa reduction depending on both the number of fluorine atoms and their distance from the protonation center [1]. For the 3-substituted azetidin-3-ol series, the 2,3-difluorobenzyl analog is expected to show a pKa reduction of approximately 0.8–1.5 units compared to the non-fluorinated 3-benzylazetidin-3-ol (estimated pKa(conjugate acid) ≈ 8.5–9.0 for non-fluorinated vs. ≈ 7.0–8.0 for difluorinated), based on the electron-withdrawing effect of the vicinal difluorophenyl group transmitted through the methylene linker [2]. This modulation is critical because azetidine pKa governs the protonation state at physiological pH (7.4), which in turn affects solubility, permeability, and target binding.

Basicity Modulation
Class-level inference
Estimated pKa reduction of 0.8–1.5 units vs. non-fluorinated analog (conjugate acid ≈ 7.0–8.0).
pKa shift context for protonation-state and CNS permeability assay interpretation.
Class-level estimates from Melnykov et al. (2023) systematic azetidine pKa study.
Basicity pKa Amine protonation Physicochemical optimization

Metabolic Stability of Difluorinated Azetidine Building Blocks

The systematic study of fluorinated azetidine building blocks by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance (CLint) measurements showed high metabolic stability for nearly all mono- and difluorinated azetidine derivatives studied, with the single notable exception being the 3,3-difluoroazetidine derivative (fluorine directly on the ring), which exhibited elevated clearance [1]. The 3-(2,3-difluorobenzyl)azetidin-3-ol scaffold, bearing fluorine atoms on the benzyl side chain rather than directly on the azetidine ring, falls within the metabolically stable class. This is in contrast to 3-(2,3-difluorophenyl)azetidin-3-ol (where the difluorophenyl group is directly attached to the azetidine ring without a methylene spacer), which presents a different metabolic profile due to altered electronic distribution and potential for direct aromatic oxidation [2].

Metabolic Stability
Class-level inference
High metabolic stability predicted; side-chain fluorination avoids ring-fluorination metabolic liability.
Supports metabolic stability screening context for lead optimization programs.
Qualitative differentiation from Melnykov et al. (2023) microsomal clearance study.
Metabolic stability Microsomal clearance CYP450 metabolism

Conformational Pre-organization from Vicinal 2,3-Difluoro Motif

The 2,3-difluorobenzyl group (ortho, meta difluorination) introduces a vicinal difluoro motif on the aromatic ring. Literature on the vicinal difluoro (1,2-difluoro) motif has established that this substitution pattern produces a stereoelectronic gauche effect that stabilizes specific low-energy conformations, distinct from the conformational behavior of 2,6- or 3,5-difluoro regioisomers [1]. In HDAC inhibitor studies, vicinal difluorination of the linker chain was shown to alter conformational populations and isoform selectivity profiles compared to non-fluorinated and mono-fluorinated analogs [2]. The 2,3-difluorobenzyl substitution pattern in 3-(2,3-difluorobenzyl)azetidin-3-ol similarly restricts the rotational freedom of the benzyl group relative to the azetidine ring, creating a more defined conformational ensemble than the 2,6-difluorobenzyl (symmetric ortho) or 3,5-difluorobenzyl (meta) analogs. This conformational restriction can translate into entropically favored binding to protein targets.

Conformational Pre-organization
Cross-study comparable
Vicinal 2,3-difluoro motif creates a stereoelectronic gauche effect; restricts benzyl rotation vs. 2,6- or 3,5-difluoro analogs.
Supports conformational restriction context for target-selectivity optimization.
Conformational analysis from vicinal difluoro motif literature; HDAC inhibitor SAR context.
Conformational analysis Stereoelectronic effect Vicinal difluoro Binding pre-organization

Synthetic Accessibility: 3-Hydroxyl vs. N-Benzyl Analogs

3-(2,3-Difluorobenzyl)azetidin-3-ol possesses a free secondary amine (azetidine N–H) and a tertiary alcohol at the 3-position, providing two chemically orthogonal functionalization sites. In contrast, 1-(2,3-difluorobenzyl)azetidin-3-ol (the N-substituted isomer) occupies the azetidine nitrogen with the benzyl group, leaving only the 3-hydroxyl available for further elaboration . The 3-substituted pattern of the target compound preserves the nucleophilic azetidine nitrogen for N-functionalization (e.g., acylation, sulfonylation, or alkylation), which is essential for generating diverse compound libraries for structure-activity relationship (SAR) studies. The tertiary alcohol at the 3-position can be further derivatized via esterification, carbamoylation, or oxidation, providing an additional diversification point that the non-hydroxylated analog 3-(2,3-difluorobenzyl)azetidine (CAS 1339407-05-4) lacks .

Synthetic Accessibility
Supporting evidence
Two orthogonal handles: free azetidine N–H and tertiary C3–OH. N-substituted or deoxy analogs offer only one functionalization site.
Supports library diversification workflow; approximately 2× synthetic utility for SAR exploration.
Functional group assessment based on vendor catalog comparisons.
Synthetic chemistry Building block Functional group handle Late-stage functionalization

3-(2,3-Difluorobenzyl)azetidin-3-ol – Application Scenarios


Kinase Inhibitor Lead Optimization

In kinase inhibitor programs where the azetidine moiety serves as a hinge-binding or solvent-exposed group, the 2,3-difluorobenzyl substitution provides a logP of 1.61 and an estimated pKa reduction of 0.8–1.5 units relative to non-fluorinated analogs [1], placing the compound in an optimal physicochemical range for oral bioavailability. The free azetidine N–H enables direct incorporation into kinase inhibitor scaffolds via N-acylation or N-arylation, while the 3-hydroxyl group can be exploited for additional hydrogen-bonding interactions with the target protein. This compound is particularly suited for programs targeting kinases where CNS penetration is desired, given the favorable tPSA (29 Ų) and logP combination.

CNS-Targeted Receptor Modulator Library Design

The combination of a low tPSA (29 Ų) and moderate logP (1.61) positions 3-(2,3-difluorobenzyl)azetidin-3-ol within the established CNS drug-like chemical space [1]. The 2,3-difluorobenzyl group enhances metabolic stability compared to non-fluorinated benzyl analogs, as supported by systematic microsomal clearance data on fluorinated azetidine building blocks [2]. The dual orthogonal functionalization sites (N–H and 3-OH) allow for rapid parallel library synthesis to explore SAR around GPCR or ion channel targets, with the conformational restriction from the 2,3-difluoro pattern potentially enhancing target selectivity through reduced entropic binding penalties.

PROTAC Linker & ADC Payload Intermediate

Azetidin-3-ol derivatives are established non-cleavable linkers in PROTAC (PROteolysis TArgeting Chimera) and antibody-drug conjugate (ADC) applications [1]. The 3-(2,3-difluorobenzyl) substitution on the azetidin-3-ol core provides enhanced metabolic stability relative to non-fluorinated analogs, as the electron-withdrawing fluorine atoms on the benzyl group reduce susceptibility to CYP450-mediated benzylic oxidation [2]. The 3-hydroxyl group serves as the attachment point for E3 ligase ligands or payload molecules, while the free azetidine N–H can be functionalized independently to tune physicochemical properties or attach a second targeting element.

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 199.20 g·mol⁻¹, a single ring, and 14 heavy atoms, 3-(2,3-difluorobenzyl)azetidin-3-ol meets standard fragment library criteria (MW < 300, heavy atom count ≤ 22). The 2,3-difluorobenzyl group introduces a distinctive ¹⁹F NMR handle that enables sensitive detection and binding-mode analysis by ¹⁹F NMR spectroscopy, providing an advantage over non-fluorinated benzyl fragments. The compound's logP of 1.61 and the conformational restriction inherent to the 2,3-difluoro pattern [1] make it a suitable three-dimensional fragment for screening against protein targets where both hydrophobic and polar interactions are desired.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Moderate logP and reduced basicity for oral bioavailability design
Target engagement and permeability in kinase-selectivity assays
CNS-Targeted Receptor Modulator Library Design
Low tPSA (29 Ų) and predicted metabolic stability of fluorinated scaffold
CNS MPO score and microsomal stability in brain-penetration models
PROTAC Linker & ADC Payload Intermediate
Dual functionalization sites with side-chain metabolic stability
Linker attachment chemistry and benzylic oxidation stability review
Fragment-Based Drug Discovery (FBDD) Screening
Fragment-compliant MW (199.2) with ¹⁹F NMR handle and 3D conformation
¹⁹F NMR binding-mode analysis and fragment-library solubility assessment

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